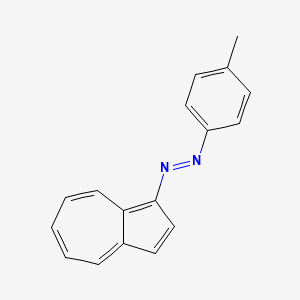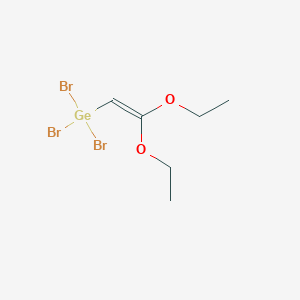
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a trichloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where 4-methylphenol (p-cresol) reacts with 1,1,1-trichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The trichloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the trichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted phenols.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The trichloropropyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloropropyl group, making it less hydrophobic.
3-(1,1,1-Trichloropropan-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-Chloro-3-(1,1,1-trichloropropan-2-yl)phenol: Contains a chlorine substituent instead of a methyl group, altering its electronic properties.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is unique due to the presence of both a methyl group and a trichloropropyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 90920-21-1 | |
Formule moléculaire |
C10H11Cl3O |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
4-methyl-3-(1,1,1-trichloropropan-2-yl)phenol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(14)5-9(6)7(2)10(11,12)13/h3-5,7,14H,1-2H3 |
Clé InChI |
NKVOURTUAQAVCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)C(C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)

![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)


